N-Tert-butylacrylamide
Overview
Description
N-Tert-butylacrylamide (nTBA) is a hydrophobic acrylamide . It is a solid at room temperature and has limited solubility in both ethanol (EtOH) and water . It is used as a monomer in the synthesis of polymers .
Synthesis Analysis
N-Tert-butylacrylamide can be synthesized by the Ritter reaction, optimized by using N-tert-butyl acetate and acetic acid . It has been used in the preparation of poly(nTBA) based copolymeric hydrogels for bovine serum albumin . In one study, a graft copolymer was synthesized using the free radical method with N-tertiary butylacrylamide monomer on chitosan, an environmentally friendly polymer .
Molecular Structure Analysis
The linear formula of N-Tert-butylacrylamide is CH2=CHCONHC(CH3)3 . It has a molecular weight of 127.18 .
Chemical Reactions Analysis
N-Tert-butylacrylamide can undergo radical polymerization. In one study, it was copolymerized with methyl acrylate (MA) in a semi-batch reaction under various conditions . The copolymerization propagation kinetics were affected by the solvent, with different behaviors observed in ethanol-rich systems and systems with high water content .
Physical And Chemical Properties Analysis
N-Tert-butylacrylamide is a solid with a melting point of 126-129 °C . It is a hydrophobic acrylamide, which means it repels water .
Scientific Research Applications
1. Material Science and Computational Prediction
N-Tert-butylacrylamide (NTBA) and related compounds have applications in material science, particularly in the development of new crystalline organic complexes. For instance, tert-butylammonium N-acetylglycinate monohydrate, a compound related to NTBA, has been studied for its structural, spectral, and electronic properties. This research is significant for the prediction of material behavior in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).
2. Polymer Science
NTBA is extensively used in polymer science. It has been utilized in the preparation of copolymer nanoparticles, demonstrating important properties like thermal sensitivity and hydrophobicity. These nanoparticles have applications in various fields, including ecotoxicology and materials science (Naha et al., 2009). Moreover, the precipitation polymerization of NTBA in water to produce monodisperse polymer particles showcases its utility in creating specific polymer structures (Narumi et al., 2012).
3. Environmental Science
NTBA's use in environmental science is notable, especially in water treatment applications. A study demonstrated the use of chitosan/ter-(vinyl pivalate-maleic anhydride-NTBA) microcapsules for efficient Cu(II) ion sorption, indicating its potential in removing heavy metals from water sources (Okudan et al., 2019).
4. Biomedical Applications
In the biomedical field, NTBA-based hydrogels have been synthesized and evaluated for their antibiofilm properties. These hydrogels show potential in reducing biofilm formation by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which is crucial for medical device safety (Jayanthi & Pazhanisamy, 2022).
5. Cell Technologies
NTBA also finds application in cell technologies. Thermosensitive polymer substrates based on NTBA have been developed for their interaction with mammalian cells, promoting cell adhesion and proliferation. This is significant for tissue engineering and regenerative medicine (Selezneva et al., 2006).
6. Drug Delivery Systems
Finally, NTBA plays a role in the development of drug delivery systems. For example, nanogels of methylcellulose hydrophobized with NTBA have been explored for ocular drug delivery, improving the efficiency and reducing the dosage of eye medication (Jamard et al., 2016).
Safety And Hazards
Future Directions
N-Tert-butylacrylamide has potential applications in drug delivery systems, dewatering of proteins, and immobilization of cells . It can also be used in the preparation of poly(nTBA) based copolymeric hydrogels for bovine serum albumin . There is ongoing research into its use in the synthesis of temperature-sensitive hydrogels .
properties
IUPAC Name |
N-tert-butylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-6(9)8-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHJDMUEHUHAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25267-41-8 | |
Record name | Poly(N-tert-butylacrylamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25267-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1040114 | |
Record name | tert-Butylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
N-Tert-butylacrylamide | |
CAS RN |
107-58-4 | |
Record name | tert-Butylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-TERT-BUTYLACRYLAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenamide, N-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butylacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-TERT-BUTYLACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ13FSH48K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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